molecular formula C10H7F3O3 B6278657 (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 199679-35-1

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No. B6278657
CAS RN: 199679-35-1
M. Wt: 232.2
InChI Key:
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Description

“(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C10H7F3O3 . It’s related to 4-Trifluoromethoxyphenylboronic acid, which is a crystalline powder with a molecular weight of 205.93 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: OB(O)C1=CC=C(OC(F)(F)F)C=C1 . This indicates that the molecule contains a boronic acid group attached to a phenyl ring with a trifluoromethoxy group.


Physical And Chemical Properties Analysis

4-Trifluoromethoxyphenylboronic acid, a related compound, is a white to beige crystalline powder with a melting point of 123°C to 127°C . The properties of “(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” might be similar.

Scientific Research Applications

Stability and Degradation Products

Nitisinone, chemically related to (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, was initially developed as a triketone herbicide but found significant medical application for treating hepatorenal tyrosinemia due to its pharmacological properties. Despite its transition from an herbicidal agent to a medical treatment, comprehensive studies on its stability and degradation pathways are scarce. A study employed LC-MS/MS to assess the stability of nitisinone under various conditions, revealing increased stability with higher pH levels. Degradation in conditions mimicking gastric juice produced two stable products: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, highlighting the importance of understanding its environmental and physiological degradation pathways (Barchańska et al., 2019).

Antioxidant and Anti-inflammatory Properties

Caffeic acid, possessing a similar phenylpropanoid structure to (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, showcases significant antioxidant and anti-inflammatory effects. It protects against toxicity in Alzheimer's disease models and exhibits potential as an anti-AD therapeutic agent. This suggests phenylpropanoids' broad pharmacological potential, including neuroprotection and modulation of amyloid beta dynamics (Habtemariam, 2017).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental persistence and degradation of polyfluoroalkyl chemicals, including compounds structurally related to (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, are of significant concern. These chemicals, utilized in various industrial and commercial applications, degrade into perfluoroalkyl carboxylic and sulfonic acids under environmental conditions. Understanding their microbial degradation pathways and environmental fate is crucial for assessing potential ecological and health risks (Liu & Mejia Avendaño, 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, chemically akin to (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, have garnered interest for their anticancer properties. These compounds exhibit significant activity through various mechanisms, underscoring the potential for phenylpropanoids and their derivatives in developing new anticancer agents. The diverse chemical modifications possible on the cinnamic acid scaffold enable the exploration of a broad range of biological activities, suggesting a promising avenue for future cancer therapeutics research (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

4-Trifluoromethoxyphenylboronic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and wearing protective gloves/clothing/eye/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-trifluoromethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (E)-3-(4-trifluoromethoxyphenyl)prop-2-enoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using sodium hydroxide to form (E)-3-(4-trifluoromethoxyphenyl)prop-2-enoic acid.", "Step 3: Conversion of the (E)-isomer to the (2E)-isomer using acetic anhydride and sodium acetate.", "Step 4: Purification of the (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid using a combination of hydrochloric acid, sodium bicarbonate, and sodium chloride to remove impurities.", "Step 5: Recrystallization of the purified compound from a mixture of water and ethanol to obtain the final product." ] }

CAS RN

199679-35-1

Product Name

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Molecular Formula

C10H7F3O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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